molecular formula C14H20N2 B14953014 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- CAS No. 92681-64-6

1H-Benzimidazole, 1-butyl-2-(1-methylethyl)-

Cat. No.: B14953014
CAS No.: 92681-64-6
M. Wt: 216.32 g/mol
InChI Key: GENYDMOWCAHTIZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The compound 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- features a butyl group at the first position and an isopropyl group at the second position of the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by alkylation reactions. One common method includes the reaction of o-phenylenediamine with isobutyraldehyde to form the benzimidazole core, followed by N-alkylation with butyl halides under basic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the alkylation and condensation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or nitro groups onto the benzimidazole ring .

Scientific Research Applications

1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating receptor activity, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-(1-methylethyl)-: Similar structure but lacks the butyl group at the first position.

    1H-Benzimidazole, 1-methyl-2-(1-methylethyl)-: Similar structure but has a methyl group instead of a butyl group at the first position.

Uniqueness

1H-Benzimidazole, 1-butyl-2-(1-methylethyl)- is unique due to the presence of both butyl and isopropyl groups, which can influence its lipophilicity, stability, and biological activity. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

92681-64-6

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-butyl-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-4-5-10-16-13-9-7-6-8-12(13)15-14(16)11(2)3/h6-9,11H,4-5,10H2,1-3H3

InChI Key

GENYDMOWCAHTIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)C

Origin of Product

United States

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